molecular formula C26H35FN4O2S B12580862 1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

Cat. No.: B12580862
M. Wt: 486.6 g/mol
InChI Key: NDZYPHLNJZSQJY-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 5-acetyl-4-methyl-1,3-thiazole core linked via a urea group to a cyclohexyl moiety substituted with a 3-[(4-fluorophenyl)methyl]piperidine unit. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the acetyl-thiazole moiety may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C26H35FN4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

InChI

InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)

InChI Key

NDZYPHLNJZSQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

Biological Activity

The compound 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea is a thiazole-derived molecule that has garnered attention for its potential biological activities. Thiazole moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H31FN4O4S2C_{24}H_{31}FN_{4}O_{4}S_{2} with a molecular weight of approximately 482.66 g/mol. The structure incorporates a thiazole ring, a piperidine moiety, and a cyclohexyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against tumor cells, indicating potent antitumor effects .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Target CompoundHT-29<10

Antimicrobial Properties

The thiazole framework has also been associated with antimicrobial activity. Compounds featuring thiazoles have demonstrated efficacy against various bacterial strains and fungi, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiazole ring significantly impact biological activity. For example:

  • Electron-donating groups at specific positions increase cytotoxicity.
  • The piperidine and cyclohexyl substitutions enhance binding affinity to biological targets, potentially improving efficacy against cancer cells .

Study 1: Anticancer Activity

In a study examining the anticancer potential of thiazole derivatives, a compound structurally similar to our target was tested against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the cytotoxicity profile, with certain analogs achieving better than standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with a similar backbone exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in enhancing membrane penetration and subsequent bacterial inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The thiazole ring is known to contribute to the inhibition of various cancer cell lines. For instance, compounds similar to 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea have been evaluated for their cytotoxic effects against lung carcinoma cell lines such as A549, demonstrating significant inhibitory activity .

Neuropharmacology

The piperidine component of this compound may impart neuroprotective effects. Thiazole derivatives have been studied for their anticonvulsant properties, with some exhibiting the ability to modulate neurotransmitter systems effectively. This suggests that the compound could be explored further for its potential in treating neurological disorders such as epilepsy or anxiety .

Multi-targeted Kinase Inhibition

Thiazole-containing compounds have been investigated for their ability to inhibit multi-targeted kinases, which are crucial in cancer signaling pathways. For example, compounds derived from similar structures have shown potent inhibitory activity against kinases like c-Met and Src, which are implicated in tumor progression and metastasis .

Case Studies

Study Objective Findings
Qi et al., 2018Investigate thiazolidin derivatives for kinase inhibitionCompound exhibited IC50 values in the low micromolar range against multiple kinases, indicating strong inhibitory potential .
Bataille et al., 2017Evaluate thiazolidin analogues for anti-proliferative activityIdentified several compounds with significant IC50 values against leukemia cell lines, suggesting therapeutic potential .
Recent Advances in ThiazolesReview of synthetic strategies and SARHighlighted the versatility of thiazoles in drug design and their broad spectrum of biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Urea-Thiazole Family

Key analogues include compounds from the Molecules 2013 study (), which share a phenylurea-thiazole backbone but differ in substituents. For example:

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) : Substituted with Cl and F on the phenyl ring, this compound exhibits a molecular weight (MW) of 518.1 g/mol .
  • 1-(4-Trifluoromethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) : The CF₃ group increases hydrophobicity (MW: 534.1 g/mol) .

Piperidine/Cyclohexyl-Modified Analogues

The compound in , 1-((3R,4R)-3-(((S)-3-(4-fluorobenzyl)piperidin-1-yl)methyl)-1-(2-hydroxyethyl)piperidin-4-yl)-3-(5-acetyl-4-methylthiazol-2-yl)urea , replaces the cyclohexyl group with a piperidine ring and adds a hydroxyethyl chain. This modification likely enhances solubility due to the polar hydroxy group but may reduce blood-brain barrier permeability compared to the target compound .

Urea Derivatives with Alternative Heterocycles

  • 1-(3-Chlorophenyl)-3-(azetidin-1-yl)urea () : Features an azetidine ring and demonstrated antimycobacterial activity (10 µg/ml MIC) .

Bioactivity and Pharmacological Profiling

Bioactivity Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl, F) on the phenyl ring correlate with improved target affinity and metabolic stability in urea-thiazole compounds .
  • Heterocycle Impact : Thiazole-containing ureas (e.g., target compound) generally exhibit stronger kinase inhibition than pyridine or pyrazole analogues, likely due to enhanced π-π stacking .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (0.6–0.7) to 11c and 11d, primarily due to shared urea-thiazole scaffolds. Lower similarity (0.3–0.4) is observed with azetidine or pyridine-based ureas .

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